![molecular formula C12H13N5O2S B2818141 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 1788543-39-4](/img/structure/B2818141.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

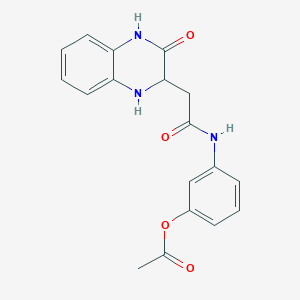

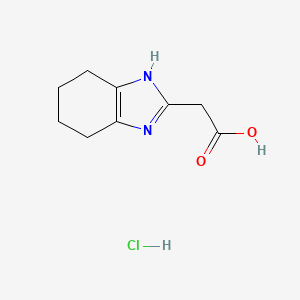

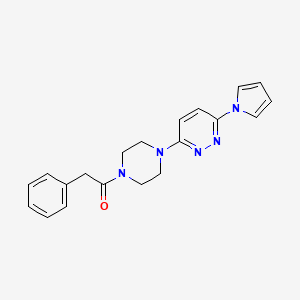

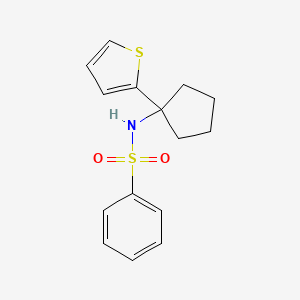

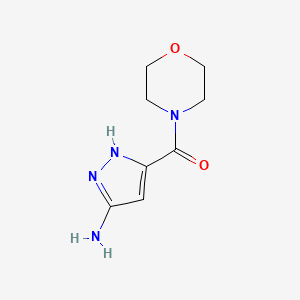

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, and four hydrogen atoms . The imidazole ring is known for its broad range of chemical and biological properties and is a key structural unit for pharmaceutical, agrochemical, and material science applications .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring in the compound is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be diverse and complex, given the presence of multiple reactive sites in the molecule. For instance, the imidazole ring can undergo various reactions such as Br/Mg-exchange, magnesiations, and zincations .Scientific Research Applications

Antibacterial Applications

Research has shown that heterocyclic compounds containing a sulfonamido moiety, similar in structure to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, have been synthesized and evaluated for their antibacterial activity. These compounds, through their novel structures, have demonstrated high antibacterial activities, suggesting their potential use as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Synthesis and Chemical Properties

The one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides has been developed, showcasing the chemical versatility and reactivity of such compounds. This synthesis approach, using zinc chloride as a catalyst, provides a simple and cost-effective method to obtain these compounds in moderate to good yields, indicating the compound's potential for further functionalization and application in various fields (Yu et al., 2014).

Antimycobacterial Applications

Novel imidazo[4,5-c]pyridine derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. Some of these synthesized compounds showed significant activity, highlighting their potential as antimycobacterial agents. This underscores the therapeutic potential of such heterocyclic compounds in treating tuberculosis and other mycobacterial infections (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2016).

Antiulcer and Antisecretory Applications

Compounds similar in structure have been synthesized as potential antiulcer agents. Although not all compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, suggesting a possible application in treating ulcers and protecting gastric mucosa (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antioxidant Applications

Derivatives of heterocyclic compounds, including the sulfonamide moiety, have been investigated for their antioxidant activities. The modification of these derivatives aims to enhance their efficiency as antioxidants, particularly against reactive oxygen species (ROS). Some of these compounds have shown promising antioxidant activity, indicating their potential in medicinal chemistry as antioxidants (Aziz et al., 2021).

Future Directions

The future directions for “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide” could involve further exploration of its biological activities and potential applications in pharmaceutical, agrochemical, and material science applications . Additionally, new synthetic routes and functionalization methods could be developed to enhance its properties and expand its utility .

Properties

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c18-20(19,11-2-1-4-13-10-11)15-6-7-16-8-9-17-12(16)3-5-14-17/h1-5,8-10,15H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGJPOWGYIKTFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2818068.png)

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2818074.png)

![2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818079.png)